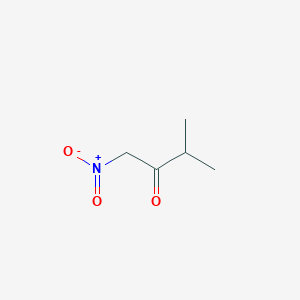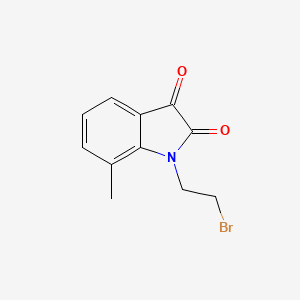
3-(3,5-Dimethylphenyl)propan-1-ol
Übersicht
Beschreibung
“3-(3,5-Dimethylphenyl)propan-1-ol” is a chemical compound with the CAS Number: 62343-68-4 . It has a linear formula of C11H16O .
Molecular Structure Analysis
The InChI code for “3-(3,5-Dimethylphenyl)propan-1-ol” is 1S/C11H16O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Research by Rzeszotarski et al. (1979) indicates that certain analogs of 3-(3,5-Dimethylphenyl)propan-1-ol, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrate significant affinity for beta-1 and beta-2 adrenoceptors. This affinity is comparable to known beta-blockers, suggesting potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).
Allosteric Modulators of GABAB Receptors
- Kerr et al. (2007) synthesized derivatives of 3-(3,5-Dimethylphenyl)propan-1-ol as potential allosteric modulators of GABAB receptors. The research suggests possible implications for neurological and psychiatric disorders (Kerr et al., 2007).
X-Ray Crystal Structures of Molecular Complexes
- Toda et al. (1985) and Nycz et al. (2011) have conducted studies involving the x-ray crystal structures of compounds similar to 3-(3,5-Dimethylphenyl)propan-1-ol. These studies provide insight into molecular interactions and the potential for designing new materials or pharmaceuticals (Toda et al., 1985), (Nycz et al., 2011).
Antiferromagnetic Coupling in Copper Complexes
- Kara et al. (2001) explored the antiferromagnetic coupling in dicopper(II) complexes involving 3,5-dimethylpyrazolate, which can be structurally related to 3-(3,5-Dimethylphenyl)propan-1-ol. This has implications in the field of magnetic materials and coordination chemistry (Kara et al., 2001).
Conformational Analysis
- Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their research aids in understanding molecular shape and behavior, essential in drug design and material science (Nitek et al., 2020).
Catalytic Activities in Metal Complexes
- Research by Zhang et al. (2007, 2008) on dicopper(II) and other metal complexes derived from pyrazole-based ligands, closely related to 3-(3,5-Dimethylphenyl)propan-1-ol, reveals potential applications in catalysis and coordination chemistry (Zhang et al., 2007), (Zhang et al., 2008).
Flexibility in Polyurethane Copolymers
- Chung et al. (2012) demonstrated that grafting the 3,5-dimethylphenyl group, a structural component of 3-(3,5-Dimethylphenyl)propan-1-ol, onto polyurethane copolymers significantly enhances low-temperature flexibility. This has applications in materials engineering and polymer science (Chung et al., 2012).
Transesterification and Polymerization Reactions
- Studies by Jackman et al. (1991) and Ikai et al. (2007) involving compounds structurally similar to 3-(3,5-Dimethylphenyl)propan-1-ol reveal insights into transesterification and polymerization processes, essential in chemical engineering and polymer technology (Jackman et al., 1991), (Ikai et al., 2007).
Schiff Base Derivatives and Crystallography
- Khalid et al. (2018) synthesized Schiff base derivatives of compounds structurally related to 3-(3,5-Dimethylphenyl)propan-1-ol, providing valuable insights into crystallography and molecular interactions important in chemistry and materials science (Khalid et al., 2018).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZDEQVPRDTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310247 | |
| Record name | 3,5-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)propan-1-ol | |
CAS RN |
62343-68-4 | |
| Record name | 3,5-Dimethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62343-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















